4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine
CAS No.: 1174854-93-3
Cat. No.: VC6565494
Molecular Formula: C14H22N6
Molecular Weight: 274.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174854-93-3 |
|---|---|
| Molecular Formula | C14H22N6 |
| Molecular Weight | 274.372 |
| IUPAC Name | 4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C14H22N6/c1-11-10-19(18-14(11)15)8-5-7-13-17-16-12-6-3-2-4-9-20(12)13/h10H,2-9H2,1H3,(H2,15,18) |
| Standard InChI Key | RGONMTFQNMLIBN-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1N)CCCC2=NN=C3N2CCCCC3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-methyl-1-[3-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-3-amine, reflects its hybrid structure combining a triazoloazepine ring and a 4-methylpyrazole group. The triazolo[4,3-a]azepine system consists of a seven-membered azepine ring fused to a triazole, while the pyrazole moiety is substituted with an amine at position 3 and a methyl group at position 4 . The propyl chain bridges these two heterocycles, conferring conformational flexibility.
Key structural descriptors include:
-
Molecular Formula: C₁₄H₂₂N₆
-
Molecular Weight: 274.36 g/mol
Physicochemical Profile
Despite its moderate molecular weight, the compound’s solubility remains undocumented in available literature . The presence of multiple nitrogen atoms and the amine group suggests potential for hydrogen bonding, which may influence its pharmacokinetic behavior. Computational models predict a LogP value indicative of moderate lipophilicity, aligning with its ability to cross biological membranes .
Synthesis and Analog Development
Synthetic Routes
The synthesis of this compound involves multi-step strategies common to triazolo-fused systems. A representative approach, adapted from methodologies for analogous structures, begins with the cyclocondensation of aminopyrazoles with boronate esters under Suzuki-Miyaura coupling conditions . For instance, a related triazoloquinoxaline synthesis employed palladium-catalyzed cross-coupling between tetramethylborate intermediates and halogenated precursors .
Critical steps include:
-
Formation of the Triazoloazepine Core: Cyclization of 6,7,8,9-tetrahydro-5H-azepine with triazole precursors under acidic conditions.
-
Propyl Linker Installation: Alkylation of the pyrazole amine with 3-bromopropyltriazoloazepine.
-
Purification: Chromatographic separation using silica gel or reverse-phase HPLC .
Pharmacological Evaluation
Antimicrobial Activity
Pyrazolo-triazolo hybrids show promise against resistant pathogens. Compounds featuring a 3-aminopyrazole group, such as 5b and 5c, displayed minimal inhibitory concentrations (MIC) of 12.5 μg/mL against Bacillus anthracis, comparable to ampicillin . Molecular docking revealed interactions with dihydropteroate synthase (DHPS), a folate pathway enzyme, suggesting a similar mechanism for this compound .
Table 2: Antimicrobial Profile of Analogues
Future Directions and Applications
Targeted Drug Delivery
Zwitterionic cyclodextrin-based nanocarriers, as described in colorectal cancer models, could enhance this compound’s tumor selectivity . Functionalizing the pyrazole amine with sulfobetaine groups may improve aqueous solubility and renal clearance .
Hybrid Molecules for Multitarget Therapy
Combining the triazoloazepine core with acetylcholinesterase inhibitors (e.g., donepezil-like motifs) could yield dual-acting agents for Alzheimer’s disease. Preliminary docking studies support this strategy, with predicted binding energies ≤ -8.5 kcal/mol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume